Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester
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Overview
Description
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester is an organic compound with a complex structure It is characterized by the presence of a benzene ring, an acetic acid group, and additional functional groups including hydroxyl, nitro, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester typically involves multiple steps. One common method includes the nitration of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various ethers or esters.
Scientific Research Applications
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid, 3,4-dihydroxy-: This compound lacks the nitro and ester groups, resulting in different chemical properties and reactivity.
Benzeneacetic acid, α-oxo-, methyl ester: This compound has a similar ester group but lacks the hydroxyl and nitro groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a methoxy group instead of the nitro group, leading to different reactivity and applications.
Uniqueness
Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, methyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
125629-03-0 |
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Molecular Formula |
C9H7NO7 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
methyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H7NO7/c1-17-9(14)7(12)4-2-5(10(15)16)8(13)6(11)3-4/h2-3,11,13H,1H3 |
InChI Key |
QEHKYYHDAICLGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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